

Check Availability & Pricing

# The Advent of Optogenetics: A New Dawn for Retinal Disease Treatment

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the History and Core Methodologies

The landscape of therapeutic interventions for inherited retinal diseases (IRDs) has been dramatically reshaped by the emergence of optogenetics. This revolutionary approach offers hope for restoring vision in patients with advanced retinal degeneration, where photoreceptor cells have been irretrievably lost. By introducing light-sensitive proteins into surviving retinal cells, optogenetics aims to create a new layer of artificial photoreceptors, thereby bypassing the damaged native ones. This technical guide provides a comprehensive overview of the history, key experimental methodologies, and clinical progress of optogenetics in the treatment of retinal diseases, tailored for researchers, scientists, and drug development professionals.

# A Historical Perspective: From Concept to Clinic

The conceptual foundations of optogenetics were laid in the early 2000s, with the discovery and characterization of microbial opsins, such as Channelrhodopsin-2 (ChR2), light-gated ion channels found in green algae.[1][2] Neuroscientists quickly recognized the potential of these proteins as tools to control the activity of neurons with unprecedented precision using light.[1]

The application of optogenetics to retinal diseases was a logical and compelling next step. In many IRDs, such as Retinitis Pigmentosa (RP) and age-related macular degeneration (AMD), the light-sensing photoreceptor cells (rods and cones) degenerate, while the downstream retinal neurons, including bipolar cells and retinal ganglion cells (RGCs), remain largely intact and connected to the brain.[3][4] The core idea was to make these surviving inner retinal neurons light-sensitive, effectively turning them into novel photoreceptors.[5][6][7]



The first proof-of-concept studies in animal models of retinal degeneration in the mid-to-late 2000s demonstrated the feasibility of this approach, restoring light responses and visually guided behaviors.[8] These successes paved the way for the translation of optogenetic therapies into the clinic. The first human clinical trial for an optogenetic therapy for blindness was initiated by RetroSense Therapeutics (now part of Allergan) in 2016, evaluating the safety of RST-001 (an AAV2 vector carrying the ChR2 gene) in patients with RP.[9][10] Since then, several other companies, including GenSight Biologics, Nanoscope Therapeutics, and Bionic Sight, have advanced their own optogenetic candidates into clinical trials, targeting various retinal diseases and employing a range of opsins and delivery strategies.[11]

## **Core Principles and Key Components**

Optogenetic therapy for retinal diseases involves the delivery of a gene encoding a light-sensitive protein (an opsin) to specific target cells in the retina. This is typically achieved using a viral vector, most commonly an adeno-associated virus (AAV), which is injected into the eye. [5][12]

## **Cellular Targets**

The choice of cellular target is a critical aspect of optogenetic therapy design. The two primary cell types targeted are:

- Retinal Ganglion Cells (RGCs): As the final output neurons of the retina, RGCs are a readily
  accessible target for intravitreal injections.[3][13] Targeting RGCs is the most direct approach
  to sending a light-induced signal to the brain. However, this strategy bypasses the intricate
  signal processing that normally occurs in the inner retina.[3]
- Bipolar Cells: These cells are upstream of RGCs and are a key site of retinal signal processing.[4] Targeting bipolar cells aims to recapitulate a more naturalistic visual signal by engaging more of the remaining retinal circuitry.[9][14]

### **Light-Sensitive Proteins (Opsins)**

A variety of opsins have been explored for use in retinal optogenetic therapies, each with distinct properties:



- Channelrhodopsins (e.g., ChR2, ChrimsonR): These are light-gated ion channels that, upon illumination, allow the influx of cations, leading to cell depolarization and firing.[15][16][17]
   ChR2 is activated by blue light, while ChrimsonR is a red-shifted channelrhodopsin, which is advantageous due to the deeper tissue penetration and potentially lower phototoxicity of red light.[6][17][18]
- Halorhodopsins (e.g., NpHR): These are light-driven chloride pumps that hyperpolarize neurons upon activation by yellow light, leading to inhibition of neuronal activity.[16]
- Multi-Characteristic Opsins (MCOs): These are engineered opsins designed to have enhanced light sensitivity and a broad spectral activation range, allowing them to function in ambient light conditions without the need for light-intensifying devices.[9][19][20]

### **Gene Delivery Vectors**

Adeno-associated viruses (AAVs) are the vector of choice for retinal gene therapy due to their excellent safety profile, low immunogenicity, and ability to efficiently transduce various retinal cell types.[13][21][22] Different AAV serotypes exhibit different tropisms for retinal cells. For instance, AAV2 is effective at transducing RGCs, while engineered capsids like AAV2.7m8 have been developed to enhance transduction of inner retinal neurons following intravitreal injection.[11][22]

# **Experimental Protocols AAV Vector Production**

The production of recombinant AAV (rAAV) vectors for gene therapy is a multi-step process:

- Plasmid Construction: Three plasmids are typically used:
  - AAV Vector Plasmid: Contains the gene of interest (the opsin) flanked by the AAV inverted terminal repeats (ITRs). It also includes a promoter to drive gene expression in the target cells.
  - AAV Helper Plasmid (pHelper): Provides the adenoviral genes (E2A, E4, and VA) necessary for AAV replication.



- AAV Rep-Cap Plasmid (pAAV-RC): Contains the AAV rep gene (for replication) and the cap gene (for the viral capsid proteins).
- Cell Culture and Transfection: AAV-293 cells (a derivative of HEK293 cells) are cultured and then co-transfected with the three plasmids. This provides all the necessary components for the production of rAAV particles.[23]
- Vector Harvest and Purification: The rAAV particles are harvested from the cells and the
  culture medium. This is followed by a purification process, which typically involves
  techniques like iodixanol gradient ultracentrifugation or chromatography to separate the full,
  gene-containing viral particles from empty capsids and other cellular debris.
- Titer Determination: The concentration of the purified rAAV vector stock is determined by quantifying the number of viral genomes (vg) per milliliter, usually through quantitative PCR (qPCR).

## **Ocular Injection Techniques**

- Intravitreal Injection: This is a common and minimally invasive procedure where the AAV vector is injected directly into the vitreous cavity of the eye.[21] This route is often used to target RGCs and other inner retinal neurons.[13]
- Subretinal Injection: This technique involves injecting the AAV vector into the space between the photoreceptors and the retinal pigment epithelium (RPE). This method is more invasive but can achieve high transduction efficiency of photoreceptors and RPE cells.

### **Functional Assessment**

- Electroretinography (ERG): This is a non-invasive test that measures the electrical responses of the various cell types in the retina to a light stimulus. It is used to assess the overall function of the retina.
- Visually Evoked Potentials (VEP): VEPs are electrical signals recorded from the scalp over the visual cortex in response to visual stimuli. They provide an objective measure of the function of the entire visual pathway from the retina to the brain.[9]



Behavioral Tests: In animal models, various behavioral tests are used to assess visual function, such as the optomotor response (tracking of moving gratings) and the visual water maze (using visual cues to find a hidden platform).[14][24] In human clinical trials, visual acuity is assessed using standardized eye charts (e.g., ETDRS), and functional vision is evaluated through tasks like object recognition, mobility tests, and patient-reported outcomes.[25][26]

# **Clinical Trials: Quantitative Data Summary**

Several optogenetic therapies have entered clinical trials, with promising early results. The following tables summarize the publicly available quantitative data from some of these trials.



| Therap<br>y | Compa<br>ny                       | Target           | Opsin                                 | Vector       | Trial<br>Phase                      | Dose<br>Levels                                         | Key<br>Quantit<br>ative<br>Finding<br>s                                                                         | Refere<br>nces                   |
|-------------|-----------------------------------|------------------|---------------------------------------|--------------|-------------------------------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------|
| GS030       | GenSig<br>ht<br>Biologic<br>s     | RGCs             | Chrims<br>onR                         | AAV2.7<br>m8 | I/II<br>(PIONE<br>ER)               | 5e10<br>vg/eye,<br>1.5e11<br>vg/eye,<br>5e11<br>vg/eye | Improve d ability to locate and count objects at the highest dose.                                              | [3][6]<br>[27][28]<br>[29]       |
| MCO-<br>010 | Nanosc<br>ope<br>Therap<br>eutics | Bipolar<br>Cells | Multi-<br>Charact<br>eristic<br>Opsin | AAV2         | IIb/III<br>(REST<br>ORE/R<br>EMAIN) | 0.9E11<br>gc/eye,<br>1.2E11<br>gc/eye                  | Statistic ally significa nt improve ment in BCVA (averag e of ~0.3 LogMA R gain) maintai ned for up to 3 years. | [26][30]<br>[31][32]<br>[33][34] |



| BS01        | Bionic<br>Sight             | RGCs | Enhanc<br>ed<br>Channe<br>Irhodop<br>sin | AAV  | 1/11  | Low,<br>Medium<br>, High | 20-fold increas e in light sensitivi ty at low dose; 100-fold increas e at medium dose. Improve ments in visual acuity (averag e of nearly 5 lines on ETDRS chart in highdose group). | [1][5]<br>[12][25]<br>[35] |
|-------------|-----------------------------|------|------------------------------------------|------|-------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------|
| RST-<br>001 | Allerga<br>n/Retro<br>Sense | RGCs | Channe<br>Irhodop<br>sin-2               | AAV2 | I/IIa | Dose-<br>escalati<br>on  | Well- tolerate d with no serious adverse events reporte d.                                                                                                                            | [10][11]<br>[36][37]       |



# Signaling Pathways and Experimental Workflows Channelrhodopsin-2 (ChR2) Signaling Pathway

Click to download full resolution via product page

# **ChrimsonR Signaling Pathway**

Click to download full resolution via product page

# **Experimental Workflow for Preclinical Optogenetic Therapy**

Click to download full resolution via product page

# **Future Directions and Challenges**

Optogenetics has emerged as a powerful and promising therapeutic strategy for vision restoration in patients with end-stage retinal diseases.[4][28] The ongoing clinical trials are providing valuable data on the safety and efficacy of this approach. However, several challenges remain. The quality of the restored vision, including aspects like spatial resolution, contrast sensitivity, and color perception, needs to be further improved. The long-term safety and stability of opsin expression in the human retina also require continued investigation.

Future research will likely focus on the development of novel opsins with enhanced light sensitivity and faster kinetics, the optimization of AAV vectors for more specific and efficient gene delivery, and the refinement of light stimulation strategies, including the potential for device-free therapies that can function in ambient light.[19] As the field continues to evolve, optogenetics holds the potential to become a standard-of-care, mutation-agnostic treatment for a wide range of retinal degenerative diseases, offering hope to millions of patients worldwide. [34][38]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. FDA Grants RMAT Status to Bionic Sight's BS01 Gene Therapy [synapse.patsnap.com]
- 2. Channelrhodopsin Wikipedia [en.wikipedia.org]
- 3. gensight-biologics.com [gensight-biologics.com]
- 4. Optogenetic approaches to therapy for inherited retinal degenerations PMC [pmc.ncbi.nlm.nih.gov]
- 5. cgtlive.com [cgtlive.com]
- 6. ophthalmologytimes.com [ophthalmologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. The functional characteristics of optogenetic gene therapy for vision restoration PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allergan Acquires Gene Therapy Company RetroSense Therapeutics Adding First-In-Class Technology to Company's Innovative Eye Care Pipeline [prnewswire.com]
- 11. Advances in Ophthalmic Optogenetics: Approaches and Applications [mdpi.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Frontiers | Adeno-associated virus vectors for retinal gene therapy in basic research and clinical studies [frontiersin.org]
- 14. Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 17. Crystal structure of the red light-activated channelrhodopsin Chrimson PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. nanostherapeutics.com [nanostherapeutics.com]
- 20. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 21. Adeno-Associated Virus Vectors in Retinal Gene Therapy: Challenges, Innovations, and Future Directions PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vector Considerations for Ocular Gene Therapy | Retinal Physician [retinalphysician.com]
- 23. bosterbio.com [bosterbio.com]
- 24. iovs.arvojournals.org [iovs.arvojournals.org]
- 25. Bionic Sight's BS01 Gene Therapy Receives RMAT Designation from the FDA -BioSpace [biospace.com]
- 26. cgtlive.com [cgtlive.com]
- 27. gensight-biologics.com [gensight-biologics.com]
- 28. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. ophthalmologytimes.com [ophthalmologytimes.com]
- 31. glance.eyesoneyecare.com [glance.eyesoneyecare.com]
- 32. nanostherapeutics.com [nanostherapeutics.com]
- 33. Nanoscope Therapeutics Announces Durable 3-Year Vision Improvements from REMAIN Study of MCO-010 in Retinitis Pigmentosa [prnewswire.com]
- 34. modernretina.com [modernretina.com]
- 35. First Four Patients In Bionic Sight's Optogenetic Gene [globenewswire.com]
- 36. Allergan acquires gene therapy startup American Academy of Ophthalmology [aao.org]
- 37. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 38. europe.ophthalmologytimes.com [europe.ophthalmologytimes.com]
- To cite this document: BenchChem. [The Advent of Optogenetics: A New Dawn for Retinal Disease Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580885#history-of-optogenetics-in-retinal-disease-treatment]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com